4-Fluoroisoquinolin-8-amine
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Overview
Description
4-Fluoroisoquinolin-8-amine is a chemical compound with the CAS Number: 1841081-81-9 . It has a molecular weight of 162.17 and its linear formula is C9H7FN2 .
Synthesis Analysis
The synthesis of fluorinated isoquinolines, including 4-Fluoroisoquinolin-8-amine, has been greatly developed during the last decade . The synthetic methodologies are presented according to the classification based on the standpoint of organic synthesis . These include the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular structure of 4-Fluoroisoquinolin-8-amine can be analyzed using various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .Physical And Chemical Properties Analysis
4-Fluoroisoquinolin-8-amine is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis of Novel Compounds
4-Fluoroisoquinolin-8-amine serves as a key intermediate in the synthesis of diverse chemical entities. For instance, its transformation into 8-amino-3,4-dihydroisoquinolines provides starting compounds for further chemical modifications. These derivatives have been explored for their potential as central nervous system drug candidates, demonstrating the versatility of 4-Fluoroisoquinolin-8-amine in drug discovery processes (Hargitai et al., 2018).
Mechanistic Insights in Chemical Reactions
Studies on derivatives of 4-Fluoroisoquinolin-8-amine have provided mechanistic insights into chemical reactions. For example, research on 4-fluoroisoquinoline-5-sulfonyl chloride revealed the influence of steric repulsions on molecular conformations, highlighting the compound's role in understanding reaction dynamics and molecular structure (Ohba et al., 2012).
Applications in Cell Physiology Studies
The compound's derivatives have been linked to photoactivatable forms suitable for studying cell physiology. Such applications involve the photoactivation of tertiary amines, facilitating the exploration of cellular processes and the potential development of therapeutic interventions (Asad et al., 2017).
Exploration of Anticancer Properties
In the realm of anticancer research, 4-Fluoroisoquinolin-8-amine derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Such studies are crucial for identifying new therapeutic agents and understanding their mechanisms of action against cancer (Mphahlele et al., 2018).
Advancements in Organic Synthesis
The chemical has been involved in the development of novel synthetic methodologies, such as metal-free oxidative C−H amination, demonstrating its utility in creating arylamine compounds. These advancements contribute to the broader field of organic synthesis, offering efficient and environmentally friendly reaction routes (Wang et al., 2016).
Safety and Hazards
The compound is classified under the GHS05 pictogram, with the signal word "Danger" . Hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-fluoroisoquinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWBARZJJJUCDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroisoquinolin-8-amine |
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